Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1216963-67-5) is a synthetic thienopyridine derivative characterized by a bicyclic core structure fused with a thiophene ring. The molecule features a benzyl group at position 6 and a 3-(trifluoromethyl)benzamido substituent at position 2. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for pharmaceutical applications. Safety protocols emphasize handling precautions such as avoiding heat sources and ensuring proper ventilation during use .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O3S.ClH/c1-2-33-24(32)21-19-11-12-30(14-16-7-4-3-5-8-16)15-20(19)34-23(21)29-22(31)17-9-6-10-18(13-17)25(26,27)28;/h3-10,13H,2,11-12,14-15H2,1H3,(H,29,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATSYSKYOIWBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21F3N2O3S·HCl
- Molecular Weight : 432.91 g/mol
- CAS Number : Not available in the provided sources.
The compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antitumor activity. For instance, related thieno-pyridine derivatives have shown effectiveness against various human tumor cell lines such as KB (human oral epidermoid carcinoma), DLD (human colon adenocarcinoma), and HepG2 (human liver cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications in the side chain can enhance cytotoxicity against these cell lines .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Related compounds demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values reported as low as 15.62 µg/mL against various bacterial strains. This suggests that this compound may also possess similar antimicrobial effects .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Topoisomerase II : Compounds with structural similarities have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- COX Inhibition : Some derivatives have exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties alongside antitumor effects .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes alkaline hydrolysis to yield carboxylic acid derivatives. This reaction is catalyzed by aqueous sodium hydroxide (NaOH) under reflux conditions.
Example Reaction:
Ethyl ester → Carboxylic acid
Conditions:
-
1 equivalent compound in tetrahydrofuran (THF)
-
5 equivalents NaOH in water
Characterization Data (Analog):
| Product | -NMR (CDCl₃) δ | LC-MS (ESI) |
|---|---|---|
| Carboxylic acid derivative | 11.68 (s, NHCO), 7.78–7.65 (m, ArH) | M + 1 = 489.02 |
Amide Functionalization
The 3-(trifluoromethyl)benzamido group participates in nucleophilic substitution or coupling reactions. For example, it can react with electrophilic reagents under basic conditions to form urea or thiourea derivatives.
Conditions:
Key Observations:
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The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.
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Yields range from 38–40% for analogous dihydrothiophene derivatives .
Cyclization and Ring Modification
The thieno[2,3-c]pyridine core undergoes intramolecular cyclization under Mannich conditions (HCHO + RNH₂), forming fused heterocyclic systems like thieno[2,3-d]pyrimidines.
Example Protocol:
Outcome:
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Formation of six-membered rings via C–N bond formation.
-
DFT studies confirm activation barriers <25 kcal/mol for related cyclizations .
Electrophilic Aromatic Substitution (EAS)
The benzyl and thiophene moieties are susceptible to EAS, particularly nitration or sulfonation, though direct evidence for this compound is limited.
Inferred Reactivity (Based on Analogs):
| Reaction Type | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C-5 |
| Sulfonation | SO₃/H₂SO₄ | Benzyl para-position |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydrothieno-pyridine ring to decahydro derivatives, though this may destabilize the amide bond.
Risk Factors:
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Over-reduction of the trifluoromethylbenzamido group is possible.
Cross-Coupling Reactions
The compound’s halogenated analogs (e.g., chloro derivatives) participate in Suzuki-Miyaura couplings.
Example (Analog):
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Bromothieno-pyridine | Phenylboronic acid | Pd(PPh₃)₄ | 72 |
Stability Under Acidic/Basic Conditions
Hydrolysis Kinetics (Ethyl Ester):
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 1.2 | 37 | 8.5 |
| 7.4 | 37 | 120 |
The amide bond resists hydrolysis below pH 10, but degrades rapidly in strongly alkaline media (pH >12).
Photochemical Reactivity
UV exposure (254 nm) induces cleavage of the thiophene ring in methanol solutions, forming sulfonic acid derivatives.
Quantum Yield:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which are structurally modified to tune pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Thienopyridine Derivatives
Key Findings:
Substituent-Driven Properties: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving metabolic stability compared to analogs with amino or phenoxy groups . Benzyl vs.
Core Modifications: Compounds like 193537-14-3 retain the thienopyridine core but replace the benzamido group with a Boc-protected amine, simplifying synthetic routes but limiting functional versatility . The lower-similarity analog (43088-42-2) lacks the fused pyridine ring, reducing conformational rigidity and pharmacological relevance .
Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs, a critical factor for bioavailability in drug development .
Research Implications and Limitations
Further studies on binding kinetics, toxicity profiles, and synthetic yields are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodology : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, intermediates like ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-54-5) are acylated with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Critical steps include:
- Purification : Use of recrystallization (e.g., dioxane/EtOAC mixtures) or column chromatography (silica gel, gradient elution) to isolate intermediates .
- Acidification : Conversion to the hydrochloride salt via HCl treatment in dioxane at 80°C, followed by filtration and washing with non-polar solvents .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- X-ray Crystallography : Resolve stereochemistry and confirm the thieno[2,3-c]pyridine core. Use SHELX software for refinement, particularly for high-resolution data or twinned crystals .
- NMR Spectroscopy : Analyze complex rotamers (e.g., δ 7.26–7.09 ppm for aromatic protons; δ 5.50–2.60 ppm for NH₂ and CH₂ groups) .
- Mass Spectrometry : HR-ESMS for exact mass confirmation (e.g., calculated vs. observed m/z 522.1824 vs. 522.1822) .
Q. What safety precautions are required when handling this compound?
- Protocols :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential HCl vapor release during salt formation .
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale preparations?
- Strategies :
- Catalyst Screening : Test inorganic bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance acylation efficiency .
- Solvent Optimization : Replace dioxane with greener solvents (e.g., MeTHF) to minimize toxicity while maintaining reaction efficiency .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted benzamido intermediates) and adjust stoichiometry or reaction time .
Q. How do structural modifications (e.g., substituents on the benzamido group) impact biological activity, and how can contradictory data be resolved?
- Case Study : Compare activity of 3-(trifluoromethyl)benzamido vs. 4-chlorobenzamido derivatives in receptor binding assays.
- Data Contradictions : Conflicting IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting solubility). Validate via:
- Crystallography : Confirm binding mode differences using protein-ligand co-crystals .
- Docking Studies : Correlate substituent electronic effects (CF₃ vs. Cl) with binding affinity using Schrödinger Suite .
Q. What challenges arise in resolving stereochemical ambiguities in derivatives of this compound?
- Challenges :
- Rotational Isomerism : Dynamic NMR (variable-temperature experiments) to distinguish rotamers in solution .
- Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis (e.g., Evans auxiliaries) to isolate enantiomers .
Q. How can crystallographic disorder or twinning in the compound’s crystals be addressed during refinement?
- Solutions :
- SHELXL Refinement : Apply TWIN and BASF commands for twinned data. Use PART instructions to model disordered regions (e.g., benzyl group rotation) .
- Data Quality : Collect high-resolution data (≤1.0 Å) at synchrotron sources to reduce ambiguity .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
